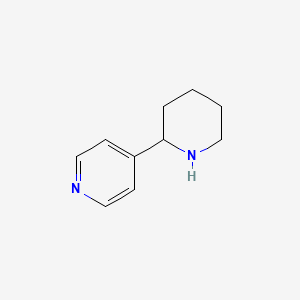

4-(Piperidin-2-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-6-12-10(3-1)9-4-7-11-8-5-9/h4-5,7-8,10,12H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERCHVXXXMTJME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-(Piperidin-2-yl)pyridine: A Mechanistic and Practical Guide

Introduction

4-(Piperidin-2-yl)pyridine, an important heterocyclic scaffold, is a key structural motif in a range of biologically active compounds and a valuable building block in medicinal chemistry and drug development. Its synthesis is a topic of significant interest for researchers aiming to develop novel therapeutics. This guide provides an in-depth technical overview of a robust and widely applicable synthetic route to this compound, focusing on the underlying reaction mechanisms and providing detailed, field-proven experimental protocols. The primary strategy discussed herein involves a two-step sequence: the synthesis of a 2,4'-bipyridine precursor via a cross-coupling reaction, followed by the regioselective catalytic hydrogenation of the 2-substituted pyridine ring.

Part 1: Synthesis of the 2,4'-Bipyridine Precursor

The synthesis of unsymmetrical bipyridines is most efficiently achieved through modern cross-coupling methodologies. Among these, Negishi and Suzuki couplings are particularly well-suited for the preparation of 2,4'-bipyridine due to their high yields and functional group tolerance.[1][2] For the purpose of this guide, we will focus on the Negishi coupling, which often provides excellent results in the coupling of heteroaromatic compounds.

Mechanism of Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[1] The catalytic cycle, as illustrated below, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromopyridine) to form a Pd(II) intermediate.

-

Transmetalation: The organozinc reagent (e.g., 4-pyridylzinc chloride) transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final bipyridine product, regenerating the Pd(0) catalyst.

Experimental Protocol: Synthesis of 2,4'-Bipyridine via Negishi Coupling

This protocol describes a representative procedure for the synthesis of 2,4'-bipyridine.

Materials:

-

2-Bromopyridine

-

Zinc chloride (ZnCl₂)

-

n-Butyllithium (n-BuLi)

-

4-Bromopyridine hydrochloride

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Organozinc Reagent:

-

To a solution of 4-bromopyridine (liberated from its hydrochloride salt by neutralization) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi dropwise.

-

Stir the mixture for 30 minutes, then add a solution of ZnCl₂ in THF.

-

Allow the reaction to warm to room temperature and stir for 1 hour to form the 4-pyridylzinc chloride solution.

-

-

Cross-Coupling Reaction:

-

In a separate flask, dissolve 2-bromopyridine and a catalytic amount of Pd(PPh₃)₄ in anhydrous THF under an inert atmosphere.

-

To this solution, add the freshly prepared 4-pyridylzinc chloride solution via cannula.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,4'-bipyridine.

-

Part 2: Catalytic Hydrogenation of 2,4'-Bipyridine

The core of the synthesis of this compound is the selective reduction of one of the pyridine rings of 2,4'-bipyridine. Catalytic hydrogenation is the most effective method for this transformation.[3]

Choice of Catalyst and Regioselectivity

Common catalysts for pyridine hydrogenation include platinum(IV) oxide (PtO₂, Adams' catalyst) and palladium on carbon (Pd/C).[4][5] PtO₂ is often preferred for this specific transformation as it generally shows high activity for the hydrogenation of heterocyclic aromatic rings under acidic conditions.[6][7]

The regioselectivity of the hydrogenation, where the 2-substituted pyridine ring is preferentially reduced over the 4-substituted ring, can be attributed to a combination of steric and electronic factors. The nitrogen atom of the 2-substituted pyridine ring is sterically more accessible for coordination to the catalyst surface compared to the more hindered nitrogen in a 4-substituted ring of a bipyridine system. Protonation of the pyridine nitrogen atoms under acidic conditions (typically glacial acetic acid is used as the solvent) enhances the susceptibility of the ring to hydrogenation.

Mechanism of Catalytic Hydrogenation

The catalytic hydrogenation of pyridines on a heterogeneous catalyst surface is a complex process. A simplified mechanistic representation is provided below.

Caption: Simplified mechanism of catalytic hydrogenation of 2,4'-bipyridine.

-

Adsorption: Both hydrogen gas and the 2,4'-bipyridine substrate are adsorbed onto the surface of the catalyst. Hydrogen undergoes dissociative chemisorption to form adsorbed hydrogen atoms.

-

Stepwise Hydrogen Addition: The adsorbed bipyridine undergoes a series of stepwise additions of hydrogen atoms to the pyridine ring. This process is believed to proceed through di- and tetrahydropyridine intermediates.

-

Desorption: Once the pyridine ring is fully saturated to form the piperidine ring, the product, this compound, desorbs from the catalyst surface.

Experimental Protocol: Catalytic Hydrogenation of 2,4'-Bipyridine

This protocol is designed to be a self-validating system, with clear steps for reaction execution, monitoring, and product isolation.

Materials:

-

2,4'-Bipyridine

-

Platinum(IV) oxide (PtO₂)

-

Glacial acetic acid

-

Hydrogen gas (H₂)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

Reaction Setup:

-

In a high-pressure reactor vessel (e.g., a Parr hydrogenator), dissolve 2,4'-bipyridine in glacial acetic acid.

-

Carefully add the PtO₂ catalyst (typically 5-10 mol%). Caution: PtO₂ can be pyrophoric. Handle in an inert atmosphere if possible.

-

-

Hydrogenation:

-

Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[4]

-

Begin vigorous stirring and maintain the reaction at room temperature. The reaction is typically exothermic, and some cooling may be required initially.

-

Monitor the reaction by observing the pressure drop in the hydrogen reservoir. The reaction is complete when hydrogen uptake ceases.

-

-

Work-up and Purification:

-

Carefully vent the excess hydrogen and purge the reactor with an inert gas.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric. Do not allow it to dry completely in the air. Quench the filter cake with water immediately after filtration.

-

Carefully neutralize the filtrate with a saturated aqueous solution of NaHCO₃ or a dilute solution of NaOH until the effervescence ceases and the pH is basic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography if necessary.

-

Data Summary

The following table summarizes typical catalytic systems and conditions for the hydrogenation of pyridines.

| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Additive | Typical Yield | Reference |

| PtO₂ | 50-70 | Room Temp | Glacial Acetic Acid | None | High | [4] |

| Pd/C | 5 | 40 | Methanol | HCl | Good to High | [5] |

| Rh/C | 5 | 80 | Water | None | High | [8] |

| RuO₂ | High | High | Various | None | Good | [9] |

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the initial formation of 2,4'-bipyridine via Negishi cross-coupling, followed by regioselective catalytic hydrogenation of the 2-substituted pyridine ring. The choice of a platinum-based catalyst in an acidic medium is crucial for the efficiency and selectivity of the hydrogenation step. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this important heterocyclic scaffold.

References

-

Sreenivasulu, R., Venkata Sri Ranganath, K., & Ramesh Raju, R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360. [Link]

-

Sajiki, H., Ikawa, T., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & pharmaceutical bulletin, 51(3), 320-324. [Link]

-

Sajiki, H., Mori, S., Ohkubo, T., Ikawa, T., Kume, A., Maegawa, T., & Monguchi, Y. (2003). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. CHEMICAL & PHARMACEUTICAL BULLETIN, 51(3), 320-324. [Link]

-

Wang, C., & Hu, X. (2017). Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 22(12), 2137. [Link]

-

Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl-or piperidylmethylamines. RSC advances, 12(13), 7943-7953. [Link]

-

Maegawa, T., Akashi, A., Yaguchi, K., Iwasaki, Y., & Shigetsura, M. (2012). A highly efficient Pd–C catalytic hydrogenation of pyridine nucleus under mild conditions. Synlett, 23(10), 1531-1534. [Link]

-

Kluska, M. (2018). A convenient synthesis of 2, 4′-bipyridine. Molbank, 2018(4), M1020. [Link]

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical reviews, 102(5), 1359-1470. [Link]

-

Lee, H. J., & Kim, H. R. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [Link]

-

Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. [Link]

-

Sreenivasulu, R., Venkata Sri Ranganath, K., & Ramesh Raju, R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. [Link]

-

Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. [Link]

-

Lee, H. J., & Kim, H. R. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. ResearchGate. [Link]

Sources

- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Piperidin-2-yl)pyridine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Piperidin-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the critical role of properties such as ionization constant (pKa), lipophilicity (logP), and aqueous solubility in determining the pharmacokinetic and pharmacodynamic profile of a molecule, this document serves as a vital resource for researchers and scientists. In the absence of extensive experimental data for this specific entity, this guide emphasizes the robust methodologies and self-validating experimental systems required to accurately determine these parameters. By grounding our discussion in established analytical techniques and providing detailed, field-proven protocols, we aim to empower drug development professionals to fully characterize this compound and its analogs, thereby facilitating informed decision-making in the lead optimization process.

Introduction: The Significance of this compound in Drug Discovery

The this compound scaffold represents a confluence of two key pharmacophoric units: the basic piperidine ring and the aromatic pyridine moiety. This structural combination imparts a unique set of physicochemical characteristics that are of significant interest in the design of novel therapeutics. The piperidine ring, a common feature in many approved drugs, often contributes to favorable interactions with biological targets and can influence a compound's metabolic stability. The pyridine ring, an aromatic heterocycle, can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition.

The precise arrangement of these two rings in this compound creates a molecule with distinct properties compared to its isomers, such as 2-(piperidin-4-yl)pyridine or 3-(piperidin-2-yl)pyridine. Understanding the fundamental physicochemical properties of this specific isomer is therefore paramount for any research program aiming to leverage its potential. These properties govern a molecule's journey through the body, from absorption and distribution to metabolism and excretion (ADME), and ultimately influence its efficacy and safety profile.

This guide will delve into the critical physicochemical parameters of this compound, offering both predicted values based on computational models and, more importantly, detailed experimental protocols for their rigorous determination.

Molecular Structure and Key Identifiers

A thorough understanding of a compound's physicochemical properties begins with its precise chemical structure.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 0.162 g of this compound and dissolve it in 100 mL of 0.15 M aqueous KCl solution to make a 0.01 M solution. The KCl is used to maintain a constant ionic strength.

-

Calibration of the pH Electrode: Calibrate a high-quality pH electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

-

Titration: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a burette tip containing a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

-

Data Acquisition: Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of HCl added. The equivalence points, where the inflection in the curve is steepest, correspond to the complete protonation of the basic centers. The pKa values can be determined from the pH at the half-equivalence points. For more accurate results, the data can be analyzed using Gran's plot or specialized software.

Lipophilicity (logP and logD): Gauging Membrane Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial determinant of its ADME properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like this compound, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter. [1] Table 2: Predicted Lipophilicity and Related Properties

| Property | Predicted Value | Source |

| XlogP | 1.10 | [2] |

| AlogP | 1.90 | [2] |

| Topological Polar Surface Area (TPSA) | 24.9 Ų | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

The predicted logP values suggest that this compound has a moderate degree of lipophilicity. However, as a basic compound, its logD will be significantly lower at physiological pH (e.g., 7.4) due to ionization.

Causality Behind Experimental logP Determination

The classic "shake-flask" method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water. The concentrations in each phase at equilibrium are determined analytically. This method is considered the gold standard for its directness and accuracy when performed correctly. [3]

Experimental Protocol: Shake-Flask Method for logP Determination

This protocol outlines the steps for determining the logP of this compound.

Workflow for Shake-Flask logP Determination

Sources

An In-depth Technical Guide to the Synthesis and Structure-Activity Relationship of 4-(Piperidin-2-yl)pyridine Analogues

Foreword: The Strategic Importance of the 4-(Piperidin-2-yl)pyridine Scaffold in Modern Drug Discovery

The this compound framework represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its prevalence in approved pharmaceuticals and clinical candidates underscores its importance.[1][3] This guide provides a comprehensive overview of the synthetic strategies employed to access analogues of this versatile scaffold and delves into the critical structure-activity relationships (SAR) that govern their pharmacological profiles. For researchers, scientists, and drug development professionals, a deep understanding of the nuances of synthesizing and modifying this scaffold is paramount to unlocking its full therapeutic potential.

I. Navigating the Synthetic Landscape: Crafting the this compound Core

The construction of this compound analogues can be broadly approached through two strategic disconnections: formation of the piperidine ring followed by coupling to a pre-functionalized pyridine, or vice versa. The choice of strategy is often dictated by the desired substitution patterns and the availability of starting materials.

A. Synthesis of the Functionalized Piperidine Moiety: A Multifaceted Challenge

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural products.[1][2] The synthesis of functionalized piperidines, particularly those with defined stereochemistry, is a cornerstone of modern organic synthesis.

The most atom-economical route to the piperidine core is the catalytic hydrogenation of a corresponding pyridine derivative.[1] This method, while conceptually simple, presents several challenges, including the inherent aromaticity of the pyridine ring and the potential for the nitrogen atom to poison the catalyst.[1][4]

Key Considerations for Catalytic Hydrogenation:

-

Catalyst Selection: Platinum group metals, such as platinum oxide (PtO₂) and rhodium on carbon, are highly effective.[1][5] The choice of catalyst can influence the stereochemical outcome of the reduction of substituted pyridines.

-

Reaction Conditions: High pressures and temperatures are often required to overcome the stability of the aromatic ring.[1] However, advancements in catalyst systems, including iridium(III) complexes, have enabled ionic hydrogenation under milder conditions.[4]

-

Chemoselectivity: For pyridines bearing other reducible functional groups, achieving selective hydrogenation of the pyridine ring is a critical consideration.[1][4] The use of specific catalysts and reaction conditions can allow for the preservation of sensitive groups like nitro, azido, and bromo moieties.[4]

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

-

Catalyst Preparation: In a suitable reaction vessel, the chosen catalyst (e.g., 5 mol% PtO₂) is suspended in a solvent such as glacial acetic acid.[5]

-

Substrate Addition: The substituted pyridine derivative is added to the catalyst suspension.

-

Hydrogenation: The vessel is placed in a high-pressure reactor, purged with an inert gas, and then pressurized with hydrogen gas (typically 50-70 bar).[5] The reaction is stirred at a designated temperature (e.g., room temperature to 40°C) for a specified duration (e.g., 16 hours).[1][5]

-

Work-up: Upon completion, the reactor is depressurized, and the catalyst is removed by filtration. The filtrate is then concentrated, and the crude product is purified by distillation or column chromatography.[1]

Ring-closing metathesis has emerged as a robust and versatile method for the synthesis of a wide array of carbo- and heterocyclic systems, including piperidines.[6][7][8] This reaction, catalyzed by ruthenium complexes, involves the intramolecular cyclization of a diene precursor.[7]

Advantages of RCM in Piperidine Synthesis:

-

Functional Group Tolerance: Modern RCM catalysts exhibit excellent tolerance for a wide range of functional groups.[7]

-

Stereochemical Control: The stereochemistry of the final piperidine can be controlled by using chiral starting materials.[6]

-

Versatility: RCM allows for the synthesis of a diverse range of substituted piperidines that may be difficult to access through other methods.[6][7]

Diagram: Retrosynthetic Analysis for Piperidine Synthesis via RCM

Caption: Retrosynthetic approach for piperidine synthesis via RCM.

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[9][10][11] While not directly forming a simple piperidine, this reaction is crucial for constructing piperidine rings fused to or containing an aromatic component, which can be a precursor to certain this compound analogues.

Mechanism of the Pictet-Spengler Reaction:

-

Iminium Ion Formation: The reaction commences with the formation of an iminium ion from the condensation of the amine and the carbonyl compound.[9]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring then attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution.

-

Deprotonation: Subsequent deprotonation yields the final cyclized product.

Diagram: Pictet-Spengler Reaction Mechanism

Caption: Mechanism of the Pictet-Spengler reaction.

B. Synthesis and Functionalization of the Pyridine Ring

The pyridine ring offers numerous possibilities for functionalization, allowing for the introduction of various substituents to probe the SAR of the final analogues.

Traditional methods for pyridine synthesis, such as the Hantzsch synthesis, remain valuable for accessing specific substitution patterns. However, modern cross-coupling reactions have become the workhorse for the functionalization of pre-formed pyridine rings.

Palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings, are indispensable for introducing aryl, heteroaryl, and alkyl groups onto the pyridine ring. These reactions offer a high degree of control and functional group tolerance.

C. Coupling the Piperidine and Pyridine Moieties

The final step in the synthesis of this compound analogues involves the coupling of the two heterocyclic rings.

If the pyridine ring is activated with a suitable leaving group (e.g., a halogen) at the 4-position, the piperidine nitrogen can act as a nucleophile to displace the leaving group.

A 4-formylpyridine can be coupled with a 2-aminopiperidine derivative via reductive amination. This versatile reaction involves the formation of an intermediate imine, which is then reduced in situ to the corresponding amine.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds and can be employed to couple a piperidine with a 4-halopyridine. This reaction is known for its broad substrate scope and high efficiency.

II. Deciphering the Structure-Activity Relationship (SAR)

The biological activity of this compound analogues is exquisitely sensitive to structural modifications. A systematic exploration of the SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

A. Modifications of the Piperidine Ring

-

Substitution at the 2-Position: The substituent at the 2-position of the piperidine ring often plays a critical role in target engagement. The size, stereochemistry, and electronic properties of this group can significantly impact binding affinity.

-

Substitution at Other Positions: Introduction of substituents at the 3-, 4-, 5-, and 6-positions of the piperidine ring can influence the overall conformation of the molecule and its interaction with the biological target. These modifications can also be used to fine-tune physicochemical properties such as lipophilicity and metabolic stability.

-

N-Substitution: The nature of the substituent on the piperidine nitrogen is a key determinant of the pharmacological profile. Alkylation, acylation, and sulfonylation are common modifications that can modulate potency, selectivity, and duration of action.

B. Modifications of the Pyridine Ring

-

Substitution Pattern: The position and nature of substituents on the pyridine ring can have a profound effect on activity. Electron-donating and electron-withdrawing groups can alter the electronic properties of the ring and influence its ability to participate in hydrogen bonding or other non-covalent interactions.

-

Bioisosteric Replacements: Replacing the pyridine ring with other heteroaromatic systems (e.g., pyrimidine, pyrazine, thiophene) is a common strategy in medicinal chemistry to explore new chemical space and improve drug-like properties.[12][13]

C. Linker Modifications

In analogues where a linker connects the piperidine and pyridine moieties, modifications to the linker length, rigidity, and composition can significantly impact the overall topology of the molecule and its ability to adopt a bioactive conformation.

Table 1: Illustrative SAR Data for a Hypothetical Series of this compound Analogues

| Compound | R1 (Piperidine-N) | R2 (Pyridine-5) | IC₅₀ (nM) |

| 1a | H | H | 150 |

| 1b | CH₃ | H | 75 |

| 1c | Benzyl | H | 25 |

| 1d | H | Cl | 120 |

| 1e | H | OCH₃ | 200 |

| 1f | Benzyl | Cl | 15 |

Diagram: Key SAR Insights

Caption: Summary of key SAR trends.

III. Future Directions and Emerging Synthetic Technologies

The field of synthetic organic chemistry is continually evolving, offering new tools and strategies for the construction of complex molecules.

-

Asymmetric Catalysis: The development of novel chiral catalysts for reactions such as asymmetric hydrogenation and C-H functionalization will enable more efficient and enantioselective access to complex this compound analogues.[2][14][15][16][17]

-

Flow Chemistry: Continuous flow technologies offer several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of these analogues is a promising area of research.

-

Biocatalysis: The use of enzymes to catalyze key transformations can provide unparalleled levels of stereoselectivity and environmental sustainability.

IV. Conclusion: A Scaffold of Enduring Significance

The this compound scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. A thorough understanding of the synthetic methodologies available for its construction and the intricate structure-activity relationships that govern its biological activity is essential for any researcher working in this area. The continued development of innovative synthetic methods will undoubtedly lead to the discovery of new and improved drugs based on this remarkable heterocyclic framework.

References

-

6American Chemical Society.

-

1Benchchem.

-

2Nature.

-

4ChemRxiv.

-

5International Journal of ChemTech Research.

-

3ACS Publications.

-

14ACS Publications.

-

18ResearchGate.

-

7Semantic Scholar.

-

19Wiley Online Library.

-

15ACS Publications.

-

16ACS Publications.

-

17PMC.

-

9Wikipedia.

-

20National Institutes of Health.

-

21PMC.

-

22ResearchGate.

-

23PubMed.

-

24ResearchGate.

-

25ResearchGate.

-

26Organic Chemistry Portal.

-

8PMC.

-

27ChemRxiv.

-

28ACS Publications.

-

29ResearchGate.

-

30ResearchGate.

-

10ResearchGate.

-

31PMC.

-

32ResearchGate.

-

33Royal Society of Chemistry.

-

34MDPI.

-

12National Institutes of Health.

-

35ResearchGate.

-

36PMC.

-

11Thermo Fisher Scientific.

-

37PlantaeDB.

-

13WIPO Patentscope.

-

38CoLab.

-

39PubMed.

-

40PMC.

-

41PubMed.

-

42Enamine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. asianpubs.org [asianpubs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 17. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. ijpsonline.com [ijpsonline.com]

- 26. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 27. chemrxiv.org [chemrxiv.org]

- 28. drughunter.com [drughunter.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 34. mdpi.com [mdpi.com]

- 35. researchgate.net [researchgate.net]

- 36. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 37. plantaedb.com [plantaedb.com]

- 38. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]

- 39. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 41. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

An In-Depth Technical Guide to the Biological Screening of Novel 4-(Piperidin-2-yl)pyridine Derivatives

Introduction: The Strategic Value of the 4-(Piperidin-2-yl)pyridine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved drugs.[1][2] Its conformational flexibility and ability to modulate crucial physicochemical properties like solubility and lipophilicity make it an ideal framework for drug design.[1][3] When incorporated into the this compound structure, this scaffold presents unique vectorial orientations for functionalization, enabling precise interaction with biological targets. Derivatives of pyridine and piperidine have shown a vast range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][3][4][][6]

This guide provides a comprehensive, technically-grounded framework for the biological screening of novel this compound derivatives. Moving beyond a simple list of protocols, we will explore the strategic rationale behind assay selection, the logic of a tiered screening cascade, and the interpretation of data to identify and validate promising lead compounds. For the purpose of this guide, we will focus on a common and highly relevant target class for such scaffolds: protein kinases . Kinases have become one of the most important classes of targets for drug discovery, and screening for their inhibitors is a critical activity in modern pharmacology.[7]

Phase 1: Target Rationale & Primary Assay Selection

The initial phase of any screening campaign is predicated on a strong biological hypothesis. Given the prevalence of piperidine-containing scaffolds in approved kinase inhibitors, establishing a kinase panel for initial screening is a logical starting point.[7][8] The goal is not just to find activity, but to find meaningful activity.

Causality Behind Experimental Choice: Why a Kinase Target?

The this compound scaffold can effectively position hydrogen bond donors and acceptors and hydrophobic moieties to interact with the ATP-binding pocket of protein kinases. Its structure can mimic the hinge-binding motifs crucial for potent and selective inhibition. Therefore, a primary screen against a panel of disease-relevant kinases (e.g., those implicated in oncology or inflammatory disease) is a data-driven first step.

Primary Screening: High-Throughput Biochemical Assay

The objective of the primary screen is to rapidly and cost-effectively identify "hits" from a large compound library. The chosen assay must be robust, reproducible, and amenable to automation.

A superior choice for this task is the ADP-Glo™ Kinase Assay .[9][10][11]

-

Principle: This is a universal luminescent assay that measures the amount of ADP produced during a kinase reaction.[11][12] The amount of ADP is directly proportional to kinase activity. After the initial kinase reaction, a reagent is added to terminate the reaction and deplete any remaining ATP. A second detection reagent then converts the newly formed ADP back into ATP, which fuels a luciferase/luciferin reaction, generating a light signal that positively correlates with kinase activity.[9][11]

-

Why It's a Good Choice:

-

Universal: It can be used for virtually any kinase and substrate combination (protein, peptide, lipid) and is not dependent on specific antibodies.[10][12]

-

High Sensitivity & Dynamic Range: The assay can detect low levels of ATP-to-ADP conversion, making it suitable even for low-activity kinases.[9][10] It can also be used with high (up to 1mM) ATP concentrations, which is critical for accurately assessing inhibitors of kinases with a high Km for ATP.[9]

-

Robustness: The "glow-type" luminescence signal is stable for several hours, allowing for batch processing of plates without strict timing constraints.[10] Z'-factors >0.7 are routinely achievable, indicating excellent assay quality.[9]

-

Experimental Protocol: Single-Point Primary Screen using ADP-Glo™

-

Compound Plating: Using an acoustic liquid handler, dispense 20-50 nL of each this compound derivative (typically at 10 mM in DMSO) into a 384-well, low-volume assay plate. Also, plate wells with DMSO only (negative control) and a known inhibitor for the target kinase (positive control).

-

Kinase Reaction Preparation: Prepare a master mix containing the kinase buffer, the target kinase enzyme, the specific substrate (e.g., a peptide), and ATP at a concentration near its Km value.

-

Initiate Reaction: Dispense 5 µL of the kinase reaction mix into each well of the compound plate.

-

Incubation: Incubate the plate at room temperature for 1-2 hours (this may require optimization depending on the kinase).

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

-

ADP-to-ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin components.[11]

-

Signal Readout: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).

Phase 2: Hit Confirmation and Cellular Target Engagement

A hit from a primary biochemical screen is merely a starting point. It is crucial to confirm that the observed activity is real, dose-dependent, and, most importantly, occurs within the complex environment of a living cell.

Workflow for Hit Validation and Cellular Confirmation

A. Dose-Response Confirmation (IC50 Determination)

Hits from the primary screen are re-tested using the same biochemical assay (e.g., ADP-Glo™) but across a range of concentrations (typically an 8- to 12-point serial dilution). This confirms the activity and establishes the potency of the compound, expressed as the half-maximal inhibitory concentration (IC50).

B. Orthogonal Biochemical Assay

To ensure the observed activity is not an artifact of the primary assay format (e.g., interference with luciferase), an orthogonal assay with a different detection technology is employed. A Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay like LanthaScreen™ Eu Kinase Binding Assay is an excellent choice.[13] This assay directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket, providing a direct readout of binding.[13]

C. Cellular Target Engagement

This is the most critical step: confirming that the compound can enter a living cell and bind to its intended target. Two powerful technologies are well-suited for this:

-

NanoBRET™ Target Engagement Assay : This assay measures compound binding within intact cells.[14] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target kinase fused to NanoLuc® Luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase (the acceptor).[15][16] A test compound that enters the cell and binds to the kinase will displace the tracer, causing a dose-dependent decrease in the BRET signal.[14][16] This provides a quantitative measure of intracellular affinity.[14]

-

Cellular Thermal Shift Assay (CETSA®) : This method assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[17][18][19] The principle is that a protein bound to a ligand is more resistant to heat-induced denaturation.[17][19] In a CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining is quantified, typically by Western Blot or AlphaScreen®. A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement in a physiological context.[19][20]

Experimental Protocol: NanoBRET™ Target Engagement Assay

-

Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Culture the cells for 24 hours to allow for protein expression.[16][21]

-

Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Dispense the cells into a white, 384-well assay plate.

-

Compound Addition: Add the this compound derivatives in a serial dilution to the wells.

-

Tracer Addition: Add a fixed, optimized concentration of the specific NanoBRET™ fluorescent tracer to all wells.

-

Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound/tracer binding to reach equilibrium.[21]

-

Signal Detection: Prepare a substrate solution containing the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor (to prevent signal from any lysed cells).[16] Add this solution to the wells.

-

Readout: Immediately read the plate on a luminometer equipped with two filters to measure the donor emission (~460 nm) and acceptor emission (~618 nm) simultaneously.[16]

-

Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the intracellular IC50.

Phase 3: Lead Characterization & Optimization

Compounds that are confirmed to be potent in biochemical assays and demonstrate clear target engagement in cellular models can be classified as qualified leads. The next phase focuses on characterizing their selectivity and assessing their drug-like properties.

Data Presentation: Summarizing Screening Results

Effective data visualization is key to prioritizing compounds. A summary table allows for at-a-glance comparison of lead candidates.

| Compound ID | Primary Screen (% Inh @ 10µM) | Biochemical IC50 (nM) [ADP-Glo™] | Cellular IC50 (nM) [NanoBRET™] | Kinase B IC50 (nM) | Kinase C IC50 (nM) |

| PMP-001 | 95 | 25 | 80 | >10,000 | 1,500 |

| PMP-002 | 88 | 150 | 450 | 200 | 5,000 |

| PMP-003 | 45 | >10,000 | >10,000 | >10,000 | >10,000 |

| PMP-004 | 98 | 15 | 35 | 5,000 | 8,000 |

From this hypothetical data, PMP-004 emerges as the most promising lead due to its high potency in both biochemical and cellular assays and its superior selectivity against kinases B and C compared to PMP-001 and PMP-002.

A. Kinase Selectivity Profiling

Broad activity against many kinases is often undesirable and can lead to toxicity. Selectivity profiling involves screening the confirmed hits against a large panel of kinases (e.g., the Eurofins Discovery KinomeScan® or Promega's Kinase Selectivity Profiling Systems). The goal is to identify compounds that are potent against the desired target but have minimal activity against other kinases, especially those within the same family.

B. In Vitro ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to reduce late-stage drug attrition.[22][23][24] A standard panel of in vitro ADMET assays should be run on the most promising leads.

-

Solubility: Thermodynamic and kinetic solubility assays.

-

Permeability: Caco-2 permeability assay to predict intestinal absorption.[22]

-

Metabolic Stability: Incubation with human liver microsomes or hepatocytes to determine the rate of metabolic clearance.[22][25]

-

CYP450 Inhibition: Assess the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9).[25]

-

Plasma Protein Binding: Determine the fraction of the compound bound to plasma proteins, which affects its free concentration.

-

hERG Inhibition: An early safety screen to assess the risk of cardiac toxicity.[25]

-

Cytotoxicity: General assessment of cell health in multiple cell lines (e.g., HepG2) to flag overt toxicity.[24]

Conclusion: A Validated Path from Hit to Lead

This guide outlines a logical, multi-stage process for the effective biological screening of novel this compound derivatives. By integrating robust biochemical assays like ADP-Glo™ with definitive cellular target engagement methods such as NanoBRET™ and CETSA®, researchers can move beyond simple activity measurements. This self-validating system, which incorporates orthogonal assays and early ADMET profiling, ensures that resources are focused on compounds with the highest probability of success. This structured, rationale-driven approach provides the necessary framework to confidently identify and advance potent, selective, and cell-active lead candidates for further drug development.

References

-

In Vitro ADME Assays and Services . Charles River Laboratories. [Link]

-

In vitro approaches to evaluate ADMET drug properties . PubMed. [Link]

-

Comprehensive Guide to In Vitro ADME Studies in Drug Discovery . Creative Biolabs. [Link]

-

In Vitro ADMET . Pharmidex. [Link]

-

Promega ADP-Glo kinase assay . BMG LABTECH. [Link]

-

Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection . PubMed. [Link]

-

In Vitro ADME and Toxicology Assays . Eurofins Discovery. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds . PubMed. [Link]

-

High-throughput screening for kinase inhibitors . PubMed. [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio . Royal Society of Chemistry. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay . Bio-protocol. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design . Thieme Connect. [Link]

-

High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors . PubMed Central. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . NCBI. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . PubMed Central. [Link]

-

Application note: Promega's ADP-Glo™ assay . Drug Target Review. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . ACS Publications. [Link]

-

NanoBRET assays to assess cellular target engagement of compounds . EUbOPEN. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives . PubMed Central. [Link]

-

Synthesis and biological activity of novel piperidin-4-ol derivatives . Chinese Journal of Pesticide Science. [Link]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship . ResearchGate. [Link]

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives . MDPI. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ADP-Glo™ Kinase Assay [promega.kr]

- 10. eastport.cz [eastport.cz]

- 11. bmglabtech.com [bmglabtech.com]

- 12. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]

- 15. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. benchchem.com [benchchem.com]

- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. eubopen.org [eubopen.org]

- 22. In vitro approaches to evaluate ADMET drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 25. criver.com [criver.com]

An In-Depth Technical Guide to the In Silico Modeling of 4-(Piperidin-2-yl)pyridine Receptor Binding

This guide provides a comprehensive, technically-focused framework for investigating the receptor binding characteristics of 4-(Piperidin-2-yl)pyridine using state-of-the-art in silico modeling techniques. It is intended for researchers, scientists, and professionals in the field of drug development who possess a foundational understanding of computational chemistry and molecular biology. The methodologies detailed herein are designed to provide a robust and validated approach to predicting and analyzing ligand-receptor interactions, ultimately guiding rational drug design and optimization.

Introduction: The Rationale for In Silico Investigation

This compound is a heterocyclic compound with a scaffold that suggests potential interactions with a variety of biological targets due to its structural motifs. Pyridine and piperidine rings are common in many biologically active compounds, and their derivatives have shown a wide range of activities, including anti-cancer and anti-amoebic properties.[] The specific biological activity of this compound itself is not extensively documented in publicly available literature, making in silico exploration a valuable first step in identifying potential receptor targets and understanding its mechanism of action. Computational methods allow for the rapid and cost-effective screening of potential protein targets, providing insights that can prioritize and guide subsequent experimental validation.[2][3][4][5]

This guide will walk through a complete in silico workflow, from initial target identification to the detailed analysis of binding thermodynamics. Each step is presented with the underlying scientific reasoning to ensure a thorough understanding of the process.

Part 1: Receptor Identification and Structural Preparation

The initial and most critical step in any structure-based drug design project is the identification and preparation of the target receptor.[3] Given the novelty of this compound, an initial broad search for potential targets is necessary.

Target Identification: A Multi-faceted Approach

A combination of ligand-based and literature-based approaches can be employed to hypothesize potential receptors. This involves searching for proteins that are known to bind ligands with similar structural features to this compound. Public databases such as ChEMBL and PubChem can be valuable resources for this initial screening. For the purpose of this guide, we will hypothesize that G-Protein Coupled Receptors (GPCRs) are a plausible target class, given their prevalence as drug targets and the diversity of ligands they recognize.[6][7][8][9][10]

Receptor Structure Acquisition and Preparation

Once a potential receptor target is identified, a high-quality 3D structure is required.

-

Experimental Structures: The Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures.[11] If a crystal structure of the target receptor is available, it should be downloaded.

-

Homology Modeling: In the absence of an experimental structure, homology modeling can be used to generate a theoretical model based on the sequence similarity to a protein with a known structure.[6][7][8][9] This is particularly relevant for many GPCRs where experimental structures are still limited.[6][7][8][9]

Protocol 1: Receptor Preparation

-

Obtain Receptor Structure: Download the PDB file of the target receptor or generate a homology model using a server like SWISS-MODEL.

-

Clean the Structure: Remove all non-essential molecules, including water, ions, and co-crystallized ligands.[12][13]

-

Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.[12][14][15]

-

Assign Charges: Assign appropriate partial charges to each atom using a force field like AMBER or CHARMM.[16][17]

-

Energy Minimization: Perform a brief energy minimization to relieve any steric clashes in the structure.[16]

Part 2: Ligand Preparation

Proper preparation of the ligand is as crucial as that of the receptor to ensure accurate docking and simulation results.[18]

Protocol 2: Ligand Preparation

-

Obtain Ligand Structure: The 2D structure of this compound can be obtained from PubChem or drawn using chemical drawing software.

-

Generate 3D Conformation: Convert the 2D structure to a 3D conformation.

-

Assign Charges and Atom Types: Use a program like Antechamber (part of the AmberTools suite) to assign appropriate atom types and partial charges.

-

Energy Minimization: Perform an energy minimization of the ligand to obtain a low-energy starting conformation.

Part 3: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[19][20] It is a powerful tool for virtual screening and for generating initial binding poses for further analysis.[4][19]

Defining the Binding Site

The binding site, or the region of the receptor where the ligand is expected to bind, must be defined. If the receptor structure was obtained with a co-crystallized ligand, the binding site can be defined based on the location of that ligand.[13] In the absence of a co-crystallized ligand, blind docking (where the entire receptor surface is searched) or site-directed docking based on literature or predictive algorithms can be used.[14]

Docking Algorithm and Scoring Function

A variety of docking programs are available, each with its own algorithm and scoring function. AutoDock Vina is a widely used and freely available option.[20] The scoring function estimates the binding affinity, with lower scores generally indicating a more favorable binding pose.[21]

Protocol 3: Molecular Docking with AutoDock Vina

-

Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Vina.[12][14]

-

Define the Grid Box: Define a grid box that encompasses the entire binding site.[14]

-

Run Docking: Execute the docking calculation.

-

Analyze Results: Analyze the predicted binding poses and their corresponding scores.[19][22] The pose with the lowest binding energy is typically considered the most likely.[21]

Visualization of Docking Results

Visualization of the docked poses is crucial for understanding the interactions between the ligand and the receptor. Programs like PyMOL or UCSF Chimera can be used to visualize hydrogen bonds, hydrophobic interactions, and other key contacts.[20]

Workflow for Initial In Silico Analysis

Caption: Initial workflow for receptor and ligand preparation leading to molecular docking.

Part 4: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time.[23][24] MD simulations can be used to assess the stability of the docked pose and to observe conformational changes in both the ligand and the receptor.[23][24][25]

Protocol 4: Setting up and Running an MD Simulation with GROMACS

-

Prepare the System: Place the docked ligand-receptor complex in a simulation box and solvate it with water molecules. Add ions to neutralize the system.[17]

-

Energy Minimization: Perform a robust energy minimization of the entire system to remove any bad contacts.[16]

-

Equilibration: Gradually heat the system to the desired temperature and then equilibrate it at constant pressure.[16][17] This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).[16][17]

-

Production Run: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to allow for adequate sampling of the conformational space.[25]

Analysis of MD Trajectories

Analysis of the MD trajectory can provide a wealth of information about the dynamics of the ligand-receptor complex.[24][26][27]

-

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms can be calculated to assess the stability of the complex over the course of the simulation.[26] A stable RMSD suggests that the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues can be calculated to identify flexible regions of the protein.[26]

-

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the receptor can be monitored throughout the simulation.

-

Interaction Energy: The interaction energy between the ligand and the receptor can be calculated to provide an estimate of the binding strength.

MD Simulation and Analysis Workflow

Caption: Workflow for MD simulation setup, execution, and subsequent trajectory analysis.

Part 5: Binding Free Energy Calculations

To obtain a more quantitative estimate of the binding affinity, binding free energy calculations can be performed.[28] The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for this purpose.[28][29][30][31]

Protocol 5: MM/PBSA Binding Free Energy Calculation

-

Extract Snapshots: Extract snapshots of the ligand, receptor, and complex from the MD trajectory.

-

Calculate Energy Components: For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann equation), and the nonpolar solvation energy (typically estimated from the solvent-accessible surface area).

-

Calculate Binding Free Energy: The binding free energy is then calculated by taking the difference between the free energy of the complex and the free energies of the receptor and ligand.

| Energy Component | Description |

| ΔE_MM | Change in molecular mechanics energy (internal, van der Waals, and electrostatic energies) in the gas phase. |

| ΔG_solv | Change in solvation free energy. This is further divided into polar (ΔG_PB) and nonpolar (ΔG_SA) contributions. |

| -TΔS | Change in conformational entropy upon binding. This term is computationally expensive to calculate and is often neglected, leading to an estimate of the relative binding free energy.[29][30] |

Part 6: Validation and Interpretation

Validation of the in silico results is a critical step to ensure their reliability.[32][33][34][35]

-

Comparison with Experimental Data: If experimental data on the binding of this compound or similar compounds to the target receptor is available, the in silico predictions should be compared with these findings.

-

Redocking: If a co-crystallized ligand was present in the original PDB structure, it can be extracted and then re-docked into the binding site.[32] A low RMSD between the docked pose and the crystal structure pose (typically < 2 Å) indicates that the docking protocol is reliable.[32]

-

Sensitivity Analysis: The robustness of the results can be assessed by varying key parameters, such as the force field or the length of the MD simulation.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for investigating the receptor binding of this compound. By following these methodologies, researchers can gain valuable insights into the potential biological targets of this compound, its likely binding mode, and the thermodynamics of its interaction with receptors. These computational predictions can then serve as a strong foundation for guiding and prioritizing experimental studies, ultimately accelerating the drug discovery and development process.

References

-

Mobarec, J. C., et al. (2009). Modern Homology Modeling of G-Protein Coupled Receptors: Which Structural Template to Use?. Journal of Medicinal Chemistry, 52(15), 5207–5216. [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

-

Filipek, S. (2023). Homology Modeling of the G Protein-Coupled Receptors. Methods in Molecular Biology, 2627, 167-181. [Link]

-

Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. [Link]

-

Zhang, Y., et al. (2006). Structure Modeling of All Identified G Protein–Coupled Receptors in the Human Genome. PLoS Computational Biology, 2(2), e13. [Link]

-

University of Florence. Molecular Docking Tutorial. [Link]

-

Costantino, G., & Moro, S. (2009). Homology modeling of class a G protein-coupled receptors. Methods in Molecular Biology, 552, 101-115. [Link]

-

Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478-9508. [Link]

-

Sun, H., et al. (2018). Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches. Physical Chemistry Chemical Physics, 20(24), 16447-16457. [Link]

-

Zhang, Y., et al. (2006). Structure Modeling of All Identified G Protein–Coupled Receptors in the Human Genome. PLoS Computational Biology, 2(2), e13. [Link]

-

Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. [Link]

- Rossi, A. R.

-

Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. [Link]

-

Nayan, M. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link]

-

Schäfer, L. V., et al. (2002). MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. Biophysical Journal, 83(4), 1845-1861. [Link]

-

Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478-9508. [Link]

-

Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

-

Di Meo, F., et al. (2023). Computational Workflow for Refining AlphaFold Models in Drug Design Using Kinetic and Thermodynamic Binding Calculations: A Case Study for the Unresolved Inactive Human Adenosine A3 Receptor. Journal of Chemical Information and Modeling, 63(13), 4145-4157. [Link]

-

ResearchGate. (2022). How to validate the molecular docking results?. [Link]

-

ResearchGate. (2015). In Silico Structure-Based Prediction of Receptor–Ligand Binding Affinity: Current Progress and Challenges. [Link]

-

Guest, E. E. (2018). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. [Link]

-

YouTube. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. [Link]

-

ResearchGate. (2018). Molecular dynamics simulation of protein-ligand complex?. [Link]

-

ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?. [Link]

- CoLab. (2015). Characterization of the Ligand Receptor Encounter Complex and Its Potential for in Silico Kinetics-Based Drug Development.

-

Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931. [Link]

-

ResearchGate. (2025). Analysis of ligand binding to proteins using molecular dynamics simulations. [Link]

-

DiVA portal. (2009). Validation of docking performance in context of a structural water molecule-using model system. [Link]

-

Housaindokht, M. R., et al. (2008). Analysis of ligand binding to proteins using molecular dynamics simulations. Journal of theoretical biology, 254(2), 294-300. [Link]

-

Roche, D. B., et al. (2015). In silico Identification and Characterization of Protein-Ligand Binding Sites. Methods in molecular biology, 1263, 1-17. [Link]

-

Calvaresi, M., & Do, T. N. (2023). MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories. International Journal of Molecular Sciences, 24(14), 11679. [Link]

-

AABC. (2022). Binding Analysis Using Accelerated Molecular Dynamics Simulations. [Link]

-

Costantino, G., et al. (2009). In silico analysis of the binding of agonists and blockers to the β2-adrenergic receptor. Journal of medicinal chemistry, 52(15), 4706-4715. [Link]

-

The University of Manchester. Preparing the protein and ligand for docking. [Link]

-

University of Oxford. Session 4: Introduction to in silico docking. [Link]

-

ResearchGate. (2023). Representation of the basic workflow of computational drug design. [Link]

-

UI Scholars Hub. (2025). Pharmaceutical Innovation Through Computational Drug Design: A Comprehensive Exploration. [Link]

-

ResearchGate. (2016). What protein pre-processing steps required for docking? and what is best for binding site detection and analysis?. [Link]

-

Sliwoski, G., et al. (2014). Computational methods in drug discovery. Pharmacological reviews, 66(1), 334-395. [Link]

-

Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology, 14(7), e1006270. [Link]

-

Sliwoski, G., et al. (2014). Computational methods in drug discovery. Pharmacological reviews, 66(1), 334-395. [Link]

-

MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

-

Chemchart. 4-(piperidin-4-yl)pyridine (581-45-3). [Link]

-

PlantaeDB. This compound. [Link]

Sources

- 2. benchchem.com [benchchem.com]

- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 4. Computational Methods Applied to Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Homology Modeling of the G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Homology modeling of class a G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure Modeling of All Identified G Protein–Coupled Receptors in the Human Genome | PLOS Computational Biology [journals.plos.org]

- 11. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 12. sites.ualberta.ca [sites.ualberta.ca]

- 13. researchgate.net [researchgate.net]

- 14. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 16. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 17. bioinformaticsreview.com [bioinformaticsreview.com]

- 18. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]

- 25. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Analysis of ligand binding to proteins using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. peng-lab.org [peng-lab.org]

- 29. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. researchgate.net [researchgate.net]

- 33. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 34. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 35. diva-portal.org [diva-portal.org]

"enantioselective synthesis of 4-(piperidin-2-yl)pyridine"

This methodology is particularly powerful due to its modularity; a wide variety of arylboronic acids can be employed, allowing for the synthesis of diverse libraries of chiral piperidines. [7]

Biocatalysis: The Green Chemistry Approach

Biocatalysis offers an environmentally benign and often exceptionally selective alternative to traditional chemical methods. Enzymes, operating under mild aqueous conditions, can catalyze transformations with near-perfect enantioselectivity. For piperidine synthesis, imine reductases (IREDs) and transaminases are particularly relevant.

Recently, chemo-enzymatic strategies have been developed where a mixture of oxidase and reductase enzymes can dearomatize pyridinium species to furnish enantioenriched products. [4][5]While direct biocatalytic routes to this compound are still emerging, the principles have been established for related structures. [6]The approach typically involves the enzymatic reduction of a cyclic imine intermediate, which can be generated in situ from a pyridine precursor. The enzyme's chiral active site precisely controls the orientation of the substrate, ensuring the delivery of a hydride from a cofactor (e.g., NADPH) to only one face of the imine. [7]

Detailed Experimental Protocol: Asymmetric Hydrogenation

This section provides a representative, self-validating protocol for the synthesis of (R)-4-(piperidin-2-yl)pyridine via asymmetric hydrogenation.

Objective: To synthesize (R)-4-(piperidin-2-yl)pyridine from 2,4'-bipyridine with high enantioselectivity.

Materials:

-

2,4'-Bipyridine (1.0 equiv)

-

[RuCl₂(p-cymene)]₂ (0.005 equiv, 0.5 mol%)

-

(R)-BINAP (0.011 equiv, 1.1 mol%)

-

Sodium tert-butoxide (2.0 equiv)

-

Anhydrous, degassed Methanol (MeOH)

-

High-pressure autoclave with magnetic stirring

-

Hydrogen gas (high purity)

Figure 3: A step-by-step workflow for the asymmetric hydrogenation protocol.

Step-by-Step Methodology:

-

Catalyst Pre-formation: In a nitrogen-filled glovebox, to a flame-dried Schlenk flask, add [RuCl₂(p-cymene)]₂ (0.5 mol%) and (R)-BINAP (1.1 mol%). Add anhydrous, degassed MeOH (approx. 0.1 M relative to the final substrate concentration) and stir the resulting orange solution at room temperature for 30 minutes.

-

Reaction Assembly: To the catalyst solution, add 2,4'-bipyridine (1.0 equiv) and sodium tert-butoxide (2.0 equiv). The solution should turn a dark brown/purple color.

-

Hydrogenation: Transfer the reaction mixture via cannula to a high-pressure autoclave. Seal the vessel, remove it from the glovebox, and purge it three times with H₂ gas. Pressurize the autoclave to 50 atm with H₂.

-

Reaction Execution: Place the autoclave in a heating mantle on a magnetic stir plate. Heat the reaction to 60 °C and stir vigorously for 24 hours. Monitor the pressure to ensure no leaks are present.

-

Workup: After 24 hours, cool the autoclave to room temperature and carefully vent the excess hydrogen in a fume hood. Open the vessel and pass the reaction mixture through a short plug of silica gel or Celite to filter out the catalyst, washing with additional methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient elution, e.g., Dichloromethane/Methanol with 1% Triethylamine) to afford the pure product.

-

Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by analysis on a chiral stationary phase HPLC column (e.g., Chiralcel OD-H) with a suitable mobile phase.

Conclusion and Future Outlook